![molecular formula C19H24FN3O B5424700 1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5424700.png)
1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one
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Overview
Description
1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one is a complex organic compound featuring an indole moiety, a piperidine ring, and a pyrrolidinone structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used, involving the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final pyrrolidinone structure is typically formed via cyclization reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cyclization: The formation of the pyrrolidinone ring involves cyclization reactions, often catalyzed by acids or bases.
Scientific Research Applications
1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and pyrrolidinone rings contribute to the compound’s overall stability and bioavailability . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-13-16-10-14(20)6-7-17(16)21-18(13)12-22-8-2-4-15(11-22)23-9-3-5-19(23)24/h6-7,10,15,21H,2-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSPRTYLRBNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3CCCC(C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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